molecular formula C23H20N8O3 B15014201 N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B15014201
M. Wt: 456.5 g/mol
InChI Key: OSYPFPMNTQXTIQ-BUVRLJJBSA-N
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Description

N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and nitro compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • **N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

N2-(4-METHOXYPHENYL)-6-[(2E)-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern on the triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H20N8O3

Molecular Weight

456.5 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H20N8O3/c1-34-20-12-10-18(11-13-20)26-22-27-21(25-17-7-3-2-4-8-17)28-23(29-22)30-24-15-16-6-5-9-19(14-16)31(32)33/h2-15H,1H3,(H3,25,26,27,28,29,30)/b24-15+

InChI Key

OSYPFPMNTQXTIQ-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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